4-(Ethenyloxy)butyl prop-2-enoate
Description
4-(Ethenyloxy)butyl prop-2-enoate is an acrylate ester featuring a butyl chain substituted with an ethenyloxy (vinyl ether) group at the 4-position. This structure confers dual reactivity: the acrylate moiety enables free-radical polymerization, while the ethenyloxy group can participate in additional crosslinking or copolymerization reactions. The compound is primarily utilized as a monomer in synthesizing specialty polymers, particularly those requiring tailored solubility, flexibility, or thermal stability .
Properties
CAS No. |
162633-53-6 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
4-ethenoxybutyl prop-2-enoate |
InChI |
InChI=1S/C9H14O3/c1-3-9(10)12-8-6-5-7-11-4-2/h3-4H,1-2,5-8H2 |
InChI Key |
SFXIITYNPFPIDC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCCOC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Reactivity and Polymerization Behavior
- Butyl Acrylate : Polymerizes via radical mechanisms to form linear polymers with low glass transition temperatures (Tg ≈ -50°C). Lacks crosslinking capacity due to the absence of reactive side chains .
- This compound: The ethenyloxy group enables dual reactivity: Acrylate group participates in chain-growth polymerization. Ethenyloxy moiety undergoes cationic or radical copolymerization, enabling crosslinked networks. This enhances thermal stability and mechanical strength in derived polymers .
- Perfluorinated Analogs : Fluorinated esters (e.g., CAS 226409-30-9) exhibit reduced reactivity in radical polymerization due to electron-withdrawing fluorine atoms but impart exceptional chemical resistance and hydrophobicity .
- Epoxy-Substituted Analog : The oxiran group (CAS 119692-59-0) may undergo ring-opening reactions, facilitating hybrid epoxy-acrylate systems with improved adhesion and toughness .
Physical and Chemical Properties
- Solubility: this compound is likely soluble in common organic solvents (e.g., acetone, THF), similar to butyl acrylate .
- Fluorinated esters exhibit superior thermal stability (decomposition >300°C) .
Industrial and Regulatory Considerations
- This compound is classified under tariff code 9902.25.18 when polymerized with 2,5-furandione, indicating its use in aqueous solutions for coatings or adhesives .
- Butyl Acrylate is regulated under CAS 141-32-2 with stringent handling guidelines due to its volatility and irritant properties .
- Epoxy-Substituted Analog (CAS 119692-59-0) lacks EC inventory listing, suggesting niche or emerging applications .
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